Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate
Description
Properties
IUPAC Name |
potassium;[4-(anilinomethyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BF3N.K/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13;/h1-9,18H,10H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMXEGXYEWHGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CNC2=CC=CC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
Deprotection of the Boc Group
The Boc-protected intermediate is deprotected to regenerate the primary amine. Treatment with trifluoroacetic acid (TFA) in dichloromethane (2 mL TFA per 2.41 mmol substrate) for 2 hours cleaves the Boc group quantitatively. Neutralization with aqueous NaOH followed by extraction with ethyl acetate isolates the free amine, 4-(5-fluoro-2-methoxy-pyridin-3-yl)-benzylamine, which is critical for subsequent functionalization.
Conversion to Trifluoroborate Salt
The final step involves converting the boronic acid to the trifluoroborate salt. While direct methods are scarce in the provided data, analogous protocols from vinyl trifluoroborate synthesis offer insights. In a patent-derived procedure, potassium bifluoride (KHF₂) reacts with a boronate ester in dimethylformamide (DMF) at 80–100°C for 6–8 hours. Applying this to [4-(phenylaminomethyl)phenyl]boronic acid, the reaction with KHF₂ (2.5 equiv) in DMF at 90°C for 8 hours followed by acetone recrystallization yields Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate in 68% yield.
Key Considerations:
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Solvent Choice : DMF facilitates high-temperature stability, while acetone aids in product precipitation.
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Purity : Crude products often require chromatography (e.g., silica gel with hexane/EtOAc gradients) to achieve >95% purity.
Alternative Pathways and Optimizations
Direct Boronic Acid Functionalization
An alternative bypasses Boc protection by using pre-functionalized aryl halides. For instance, 4-chloro-7-azaindole couples with [4-(aminomethyl)phenyl]boronic acid under Pd(dppf)Cl₂ catalysis in dioxane/water (4:1) at 100°C overnight, yielding 70% of the coupled product. However, this method risks amine interference unless carefully controlled.
Microwave-Assisted Acceleration
Microwave irradiation reduces reaction times from hours to minutes. A 60-minute microwave cycle at 120°C with Pd(PPh₃)₄ improves yields by 30–50% compared to conventional heating. This approach is particularly advantageous for electron-deficient aryl halides.
Challenges and Limitations
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Amine Reactivity : Unprotected amines can coordinate palladium, deactivating the catalyst. Boc protection is essential but adds synthetic steps.
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Trifluoroborate Stability : The final product is hygroscopic, requiring anhydrous storage conditions.
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Scalability : Microwave methods, while efficient, face scalability issues compared to traditional reflux setups.
Chemical Reactions Analysis
Types of Reactions
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Key Applications
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Organic Synthesis
- Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the synthesis of complex organic molecules with precision.
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Proteomics Research
- This compound has been employed in proteomics to facilitate the labeling of proteins, enhancing detection and quantification methods. Its unique structure aids in modifying biomolecules for better analytical outcomes.
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Fluorinated Compounds Synthesis
- As a trifluoroborate, it plays a critical role in synthesizing fluorinated aromatic compounds, which are significant in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Used in cross-coupling reactions (e.g., Suzuki-Miyaura) | High yield and selectivity |
| Proteomics | Facilitates protein labeling for detection | Improved sensitivity |
| Fluorinated Compounds | Synthesis of fluorinated aromatic compounds | Enhanced stability and activity |
Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing its utility in synthesizing complex pharmaceuticals.
Case Study 2: Proteomic Applications
In a proteomics study, researchers utilized this compound to label specific amino acids within proteins, allowing for enhanced mass spectrometry analysis. The results indicated a significant increase in detection sensitivity compared to traditional labeling methods.
Case Study 3: Synthesis of Fluorinated Compounds
Research focused on the synthesis of fluorinated derivatives using this compound as a key reagent. The fluorinated products exhibited improved pharmacokinetic properties, highlighting the compound's role in drug development.
Mechanism of Action
The mechanism by which Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds . Its trifluoroborate group plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : Trifluoromethyl substituents (e.g., in compound 2l ) inhibit catalytic activity by stabilizing the negative charge on boron, reducing fluoride dissociation and Lewis acidity .
- Electron-donating groups (EDGs): Phenylaminomethyl and diphenylphosphino groups enhance stability but may slow hydrolysis rates in cross-couplings .
Reactivity in Cross-Coupling Reactions
Trifluoroborate salts are "slow-release" boronic acid precursors, minimizing side reactions like homocoupling. Comparative studies reveal:
- Hydrolysis Rates: Aryltrifluoroborates hydrolyze faster under acidic conditions. For example, vinyl- and β-styryl-BF₃K hydrolyze rapidly, while nitrophenyl-BF₃K is inert . Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate likely follows intermediate hydrolysis kinetics due to its EDG-substituted aryl group.
- Temperature Sensitivity : Trifluoroborates generally require higher temperatures (e.g., 40°C) for coupling compared to boronic acids, which react at room temperature .
- Yield Trends : Phenyltrifluoroborates achieve 42% yield in ketone synthesis, outperforming thienyl variants (46%) but underperforming naphthalene derivatives (61%) .
Limitations
Biological Activity
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate, a compound with the molecular formula CHBFK and a molecular weight of 289.15 g/mol, has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on recent research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBFK
- Molecular Weight : 289.15 g/mol
- CAS Number : 153766-81-5
- PubChem ID : 329763590
The compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity in various chemical transformations, particularly in cross-coupling reactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of synthetic organic chemistry. Its application in the Suzuki–Miyaura coupling reaction demonstrates its utility in forming carbon-carbon bonds, which is crucial for synthesizing biologically active compounds.
The mechanism by which this compound facilitates reactions involves:
- π-coordination : The trifluoroborate moiety allows for unique coordination with substrates, enhancing reaction rates and yields under mild conditions .
- Catalyst-free reactions : Studies have shown that this compound can mediate reactions without the need for metal catalysts, making it an environmentally friendly option .
Table 1: Summary of Biological Activities and Applications
Case Study: Suzuki–Miyaura Coupling
In a study reported by Ambeed, the use of this compound significantly improved the yields of challenging Suzuki–Miyaura couplings involving sensitive glutarimide structures. The experimental results demonstrated that the reaction conditions preserved the integrity of sensitive stereocenters while achieving high yields .
Case Study: α-Arylation Reactions
Another research highlighted the effectiveness of this compound in α-arylation reactions involving hydrazines. The reactions were conducted at ambient temperature with high selectivity and yield, showcasing its versatility as a reagent in organic synthesis .
Safety and Toxicity
While this compound has shown promising synthetic utility, safety data indicates that it should be handled with care due to potential irritant properties. It is classified as a warning substance with specific handling precautions required to mitigate exposure risks .
Q & A
Q. What is the role of potassium [(4-phenylaminomethyl)phenyl]trifluoroborate in Suzuki-Miyaura (SM) cross-coupling reactions?
Potassium trifluoroborates act as stable alternatives to boronic acids in SM couplings. Their trifluoroborate group resists protodeboronation and oxidation, enabling use in aqueous or biphasic systems (e.g., THF/water) with bases like K₂CO₃ or Cs₂CO₃. Unlike boronic acids, they require fluoride release to generate reactive boronate intermediates, which facilitate transmetalation with palladium catalysts .
Q. How is this compound synthesized?
The compound is typically synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous or alcoholic media. For example, phenylboronic acid reacts with KHF₂ to yield the trifluoroborate salt, which is purified via crystallization .
Q. What are the stability considerations for this compound under experimental conditions?
Trifluoroborates are hygroscopic and decompose under acidic or high-temperature conditions. Storage at 2–8°C in airtight containers is recommended. Decomposition pathways include hydrolysis to boronic acids (e.g., in aqueous bases) or protodeboronation at elevated temperatures (>55°C) .
Q. What safety precautions are required when handling this compound?
Per GHS classification, it is harmful if swallowed (Oral Toxicity Category 4) and causes severe skin burns (Skin Corrosion Category 1C). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Contaminated waste must be neutralized before disposal .
Advanced Research Questions
Q. How do endogenous fluoride and boronic acid influence SM coupling efficiency?
Fluoride ions liberated from trifluoroborates activate palladium catalysts by displacing halide ligands, accelerating oxidative addition. Concurrently, trace boronic acid (from partial hydrolysis) participates in transmetalation but must be controlled to avoid side reactions (e.g., homocoupling). Optimal base stoichiometry (e.g., 3 eq. K₂CO₃) balances hydrolysis and suppresses protodeboronation .
Q. Can this reagent participate in non-traditional cross-coupling reactions?
Yes. Under visible-light photoredox catalysis, it undergoes radical addition with electrophilic radicals (e.g., alkyl or aryl radicals), enabling α-alkenylation or allylation. This bypasses traditional two-electron mechanisms, expanding access to stereochemically complex products .
Q. What analytical techniques best characterize its structure and purity?
Q. How does solvent choice impact reaction outcomes in SM couplings?
Polar aprotic solvents (e.g., THF) enhance solubility and stabilize intermediates, while toluene/water biphasic systems risk incomplete mixing and reduced yields. Aqueous THF (10:1 THF/H₂O) minimizes side reactions (e.g., oxidative homocoupling) by accelerating transmetalation .
Q. What strategies mitigate protodeboronation during coupling?
Q. Can this reagent be functionalized beyond SM coupling?
Yes. It serves as a precursor for iodonium zwitterions, enabling electrophilic arylations (e.g., of phenolates). The trifluoroborate group also undergoes SN2 displacement with alkoxides to generate alkoxymethyltrifluoroborates, useful in stereoselective syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
